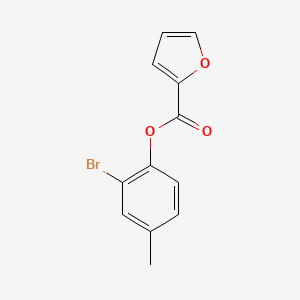

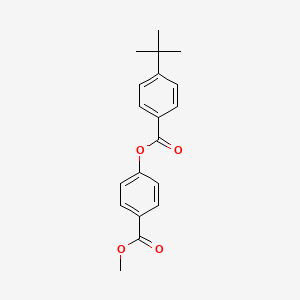

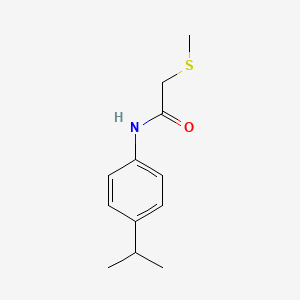

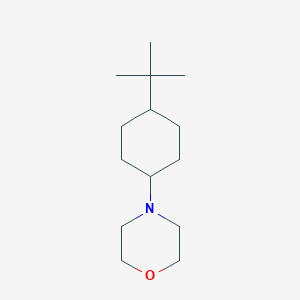

![molecular formula C15H17N5 B5620846 N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5620846.png)

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole and pyrimidine derivatives often involves complex organic reactions, including the formation of Schiff base-type intermediates, reductive amination, and cyclocondensation reactions. For example, the synthesis of imidazole-amine ligands from 1-methyl-2-carboxaldehyde demonstrates the utility of these compounds as synthons for creating ligands with variable coordination spheres (Cheruzel et al., 2011). Additionally, the generation of pyrimidine derivatives under kinetically controlled phase transfer catalysis conditions highlights the versatility of these compounds in synthesizing desired benzimidazolo pyrimidines (Sharma et al., 2005).

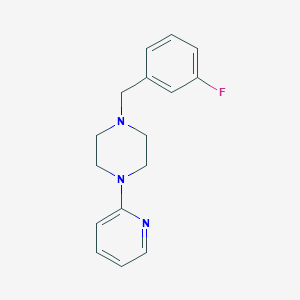

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their chemical behavior and interaction with other molecules. Studies employing DFT, molecular docking, and experimental techniques like FT-IR, FT-Raman, and NMR have provided insights into the molecular structure, stability, and electronic properties of benzimidazole and pyrimidine derivatives (Aayisha et al., 2019).

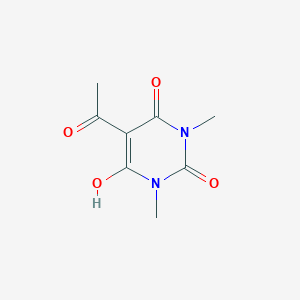

Chemical Reactions and Properties

Benzimidazole and pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, cyclocondensation, and reactions with alkyl/aralkyl halides, among others. These reactions expand the range of possible derivatives and functionalities, enabling the synthesis of compounds with potential pharmacological interest (Sarhan et al., 1997).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, play a vital role in the applicability of these compounds. For instance, crystal and molecular structures studies have confirmed computationally predicted restricted rotation, which influences the compounds' physical behavior and potential applications (Odell et al., 2007).

Chemical Properties Analysis

The chemical properties of benzimidazole and pyrimidine derivatives, such as their reactivity, stability, and interactions with other molecules, are essential for their use in various applications. For example, the synthesis of highly substituted compounds and the study of their hydrogen bonding indicate the complex interactions these molecules can undergo, impacting their chemical behavior and potential uses (Cobo et al., 2018).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely, depending on their molecular structure and the biological target . Some benzimidazole derivatives have shown antimicrobial activity , but the specific mechanism of action for “N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine” is not known.

Future Directions

The future directions for research on “N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine” could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety profile. Given the interest in benzimidazole derivatives in medicinal chemistry , this compound could potentially be a subject of future research.

properties

IUPAC Name |

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5/c1-9-6-12-13(7-10(9)2)20-14(19-12)8-17-15-16-5-4-11(3)18-15/h4-7H,8H2,1-3H3,(H,19,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQSLTWJCOXNKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NCC2=NC3=C(N2)C=C(C(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-phenyl-2H-tetrazole](/img/structure/B5620765.png)

![2-[(2-chlorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5620769.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)acetamide](/img/structure/B5620774.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-8-methoxy-3-chromanecarboxamide](/img/structure/B5620795.png)

![4-[(1-cyclopentylpiperidin-4-yl)oxy]-3-methoxy-N-(2-oxopyrrolidin-3-yl)benzamide](/img/structure/B5620815.png)

![(1S*,5R*)-6-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5620820.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5620830.png)

![N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5620848.png)